3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone
CAS No.: 898780-17-1
Cat. No.: VC2302641
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898780-17-1 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C18H20O2/c1-13-9-14(2)11-15(10-13)7-8-18(19)16-5-4-6-17(12-16)20-3/h4-6,9-12H,7-8H2,1-3H3 |
| Standard InChI Key | ZUVWKNSDXWXYSE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identifiers
3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone consists of a 3-methoxyphenyl ketone moiety linked to a 3,5-dimethylphenyl group via a propyl chain. The compound features two aromatic rings: one with a methoxy substituent at the meta position and another with two methyl groups at meta positions. Its molecular formula is C18H20O2 with a molecular weight of 268.3 g/mol .
Key identifiers for this compound include:
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CAS Registry Number: 898780-17-1
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PubChem CID: 24726487
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DSSTox Substance ID: DTXSID80644880
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IUPAC Name: 3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Physical and Chemical Properties
The physical and chemical properties of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone are crucial for understanding its behavior in various applications. Table 1 summarizes the known and predicted physical properties of this compound.
Table 1: Physical and Chemical Properties of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone
The compound contains a ketone functional group that can participate in various chemical reactions, including reduction, nucleophilic addition, and condensation reactions. The methoxy group on one aromatic ring and the two methyl groups on the other ring influence the compound's reactivity, solubility, and potential biological interactions .
Synthesis Methods
Example of Related Compound Synthesis
The synthesis of the related compound 3-methoxypropiophenone provides insights into potential methods for synthesizing 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone. As described in the literature, a continuous flow telescopic process using a Grignard reaction can be employed for the synthesis of 3-methoxypropiophenone .
The synthesis involves:
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Continuous generation of a Grignard reagent in a continuously stirred tank reactor (CSTR)
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Reaction of the Grignard reagent with propionitrile in another CSTR
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Subsequent quenching, neutralization, and phase separation
This continuous flow process achieved an 84% yield compared to a 50% yield from an optimized batch synthesis, demonstrating the potential advantages of continuous flow processes for the synthesis of propiophenone derivatives .
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone exist, differing in the position of substituents or the nature of the functional groups. Table 2 provides a comparison of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone with some of its structural analogs.
Table 2: Comparison of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone | 898780-17-1 | C18H20O2 | 268.3 | Reference compound |
| 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone | 898780-14-8 | C18H20O2 | 268.3 | Methoxy group at ortho position instead of meta |
| 3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone | 898780-20-6 | C18H20O2 | 268.3 | Methoxy group at para position instead of meta |
| 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone | 898794-80-4 | C18H20O2 | 268.3 | Dimethyl groups at ortho and meta positions instead of both meta |
| 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone | 898769-05-6 | C18H20O2 | 268.3 | Dimethyl groups at ortho and meta positions (differently arranged) |
| 3'-Methoxypropiophenone | 37951-49-8 | C10H12O2 | 164.2 | Lacks the dimethylphenyl group |
Comparative Analysis of Properties and Activities
The subtle structural differences among these analogs can significantly influence their physicochemical properties and biological activities. For instance:
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Solubility and Lipophilicity: The position of the methoxy group (ortho, meta, or para) can affect the compound's solubility profile and lipophilicity, which in turn influences its bioavailability and absorption .
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Receptor Binding: The arrangement of substituents can impact the compound's ability to interact with specific receptors or enzymes, potentially leading to different biological activities.
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Metabolic Stability: Structural variations may affect how the compounds are metabolized in biological systems, influencing their half-life and efficacy.
A related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been studied for its ability to inhibit melanin production through the downregulation of tyrosinase-related protein 2 (TRP-2). This suggests that compounds with the 3,5-dimethylphenyl and 3-methoxy moieties might have potential applications in regulating pigmentation and possibly in treating melanoma .
Research Findings and Future Directions
Current State of Research
Research specifically focusing on 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone is limited, with most information being extrapolated from studies on similar compounds. The available literature suggests that this compound and its structural analogs could be valuable in drug discovery due to their structural diversity and potential for biological activity.
Research Gaps and Future Directions
Several research gaps exist in our understanding of 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone:
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Synthesis and Characterization: Detailed synthesis methods and comprehensive characterization of the compound's physical and chemical properties are needed.
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Biological Activity Screening: Systematic screening for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties would provide valuable insights into the compound's potential applications.
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Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect the biological activities of this compound and its analogs would help in the rational design of more effective derivatives.
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Computational Studies: Molecular modeling and quantitative structure-activity relationship (QSAR) studies could predict the compound's interactions with biological targets and guide further experimental work.
Future research directions could include:
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Development of efficient and scalable synthesis methods, potentially using continuous flow processes similar to those described for related compounds .
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Exploration of the compound's potential as an intermediate in the synthesis of pharmaceutically relevant molecules.
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Investigation of specific biological targets and mechanisms of action.
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Assessment of the compound's safety profile and potential toxicity.
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